Product packaging for Snarf-1(Cat. No.:CAS No. 126208-12-6)

Snarf-1

Cat. No.: B591742
CAS No.: 126208-12-6
M. Wt: 411.455
InChI Key: XULVEFCFZBLKOP-IEOVAKBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNARF-1, also known as seminaphthorhodafluor, is a premier ratiometric fluorescent probe extensively used in biomedical research for precise intracellular pH measurement. Its effective pKa of approximately 7.5 makes it ideally suited for investigating physiological processes within the critical pH range of 7.0 to 8.0 . The core mechanism of this compound relies on a pH-dependent emission shift; upon excitation at approximately 540-568 nm, its fluorescence intensity at 580-585 nm (yellow-orange) decreases as the intensity at 620-640 nm (deep red) increases with rising pH . Researchers perform ratiometric analysis of these two emission wavelengths, which minimizes artifacts related to probe concentration, photobleaching, and cell thickness, providing highly reliable quantitative pH data . A key application of this compound is the confocal imaging of pH distribution within living cells, enabling the specific measurement of mitochondrial pH. Studies using this compound have demonstrated a mitochondrial ΔpH of about 0.9 (alkaline inside) under normal conditions, which collapses during chemical hypoxia . The probe is typically loaded into cells in its acetoxymethyl ester (AM) form, which is hydrolyzed by intracellular esterases to release the membrane-impermeant, pH-sensitive free acid . Beyond its primary use in pH sensing, this compound has also been validated as an effective dye for tracking murine T-cell proliferation in vitro via flow cytometry, functioning in a similar manner to CFSE but with distinct spectral properties that allow for multi-parameter assays . This product, Carboxy-SNARF-1 (CAS# 126208-12-6), is supplied as a cell-impermeant acid and is intended for Research Use Only. It is not approved for use in diagnostic or therapeutic procedures for humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20NO4- B591742 Snarf-1 CAS No. 126208-12-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

deuteride;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULVEFCFZBLKOP-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20NO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Principles of Snarf 1 Fluorescence and Ph Responsiveness

Fundamental Principles of Ratiometric Fluorescence Sensing

Ratiometric fluorescence sensing is a technique that utilizes fluorescent probes exhibiting a shift in their excitation or emission spectra upon binding to an analyte, such as hydrogen ions in the case of pH indicators like SNARF-1. thermofisher.comresearchgate.netmdpi.com This method involves measuring the ratio of fluorescence intensities at two different wavelengths, rather than relying on the absolute intensity at a single wavelength. thermofisher.comnih.govmdpi.com The key advantage of ratiometric measurement is its ability to mitigate errors caused by variations in dye concentration, cell thickness, photobleaching, instrument stability, and uneven dye loading. thermofisher.comnih.gov

For this compound, ratiometric pH determination is typically achieved by exciting the dye at a single wavelength (often within the 488 nm to 530 nm range) and monitoring the fluorescence emission at two distinct wavelengths. thermofisher.com These wavelengths correspond to the emission maxima of the protonated and deprotonated forms of the dye, commonly around 580 nm and 640 nm. thermofisher.comfemto-st.fr The ratio of the fluorescence intensities at these two wavelengths changes predictably with pH, providing a more accurate and stable pH measurement compared to single-wavelength indicators. aatbio.comnih.gov Some studies also explore analyzing the entire fluorescence spectrum for more sophisticated pH determination. femto-st.frfemto-st.frresearchgate.net

pH-Dependent Conformational and Electronic Transitions of this compound

This compound's fluorescence properties are highly sensitive to pH due to changes in its molecular structure and electronic configuration upon protonation or deprotonation. femto-st.frfemto-st.fruni.lunih.gov The molecule exists in equilibrium between its protonated (acidic) and deprotonated (basic) forms, with their relative contributions dictated by the pH of the surrounding environment. femto-st.frfemto-st.fr

Protonated and Deprotonated States and Their Spectral Signatures

The protonated and deprotonated forms of this compound exhibit distinct absorption and emission spectra. femto-st.frfemto-st.frnih.govwikipedia.org The deprotonation reaction of the dye can be represented as an equilibrium between the protonated form (DyeH) and the deprotonated form (Dye⁻) and a hydrogen ion (H⁺). femto-st.fr

In the protonated state, this compound typically shows a fluorescence emission maximum around 580 nm (yellow-orange). aatbio.comfemto-st.frwikipedia.orgplos.org As the pH increases and the dye becomes deprotonated, the emission spectrum shifts to longer wavelengths, with a maximum around 640 nm (deep red). aatbio.comfemto-st.frwikipedia.orgplos.org This significant shift in emission wavelengths is the basis for this compound's utility as a ratiometric pH indicator. thermofisher.comfemto-st.frfemto-st.fr The absorption spectrum also undergoes a shift to longer wavelengths upon deprotonation. wikipedia.orgthermofisher.com An isosbestic point, where the fluorescence intensity is independent of pH, is typically observed around 604 nm or 610 nm, depending on the excitation wavelength. nih.govmdpi.comthermofisher.com

The spectral shapes of the protonated and deprotonated forms are quite different. femto-st.fr For example, the emission peak of carboxy-SNARF at pH 6.0 is around 585 nm, while at pH 9.0 it is around 640 nm. wikipedia.org

Intra-Molecular Origin of Fluorescence Shifts

The pH-dependent fluorescence shifts in this compound are attributed to intra-molecular processes occurring within the dye molecule upon protonation or deprotonation. femto-st.fruni.lunih.gov The presence or absence of a proton at the "reaction site" of the molecule strongly impacts the energy levels involved in the electronic transitions responsible for fluorescence. femto-st.fr Analysis of the fluorescence properties suggests that the distinct emission bands observed for the protonated and deprotonated forms are due to electronic transitions localized within a specific region of the SNARF molecule, likely the site of protonation. femto-st.fr This indicates that the structural and electronic changes induced by proton binding or release are primarily localized, leading to the observed spectral shifts.

Quantitative Description of this compound pH Response Using Acid-Base Equilibria

The pH response of this compound can be quantitatively described using the principles of acid-base equilibria and the law of mass action. femto-st.frnih.govplos.orginvivochem.cn The equilibrium between the protonated (HA) and deprotonated (A⁻) forms of the dye is characterized by an acid dissociation constant (Ka). plos.org

The relationship between pH, the concentrations of the protonated and deprotonated forms, and the Ka is described by the Henderson-Hasselbalch equation. For a ratiometric probe like this compound, the ratio of fluorescence intensities at the two characteristic emission wavelengths (R) is related to the ratio of the concentrations of the deprotonated and protonated forms ([A⁻]/[HA]). plos.org

Specifically, the ratio R can be defined as the intensity at the deprotonated form's emission maximum (λ₂) divided by the intensity at the protonated form's emission maximum (λ₁), or vice versa. plos.orgacs.org This ratio is directly related to the pH and the pKa of the dye. plos.org

The pKa of this compound is typically around 7.4 to 7.5, making it suitable for sensing pH in the physiological range (approximately pH 6 to 8 or 6.5 to 8.0). aatbio.comthermofisher.comfemto-st.frfemto-st.fr The amplitudes of the Gaussian bands corresponding to the protonated and deprotonated forms' emissions follow the law of mass action. femto-st.fr

Researchers can calibrate the fluorescence response of this compound using buffers with known pH values to determine the relationship between the fluorescence ratio and pH for a specific experimental system. thermofisher.comfemto-st.fracs.org This calibration often involves fitting the measured fluorescence ratios at different pH values to a theoretical or empirical model based on acid-base equilibria. femto-st.fracs.org

Table 1: Typical Emission Maxima of this compound at Different pH Values

pH ConditionEmission Maximum (approx.)Color
Acidic (e.g., pH 6.0)580-585 nmYellow-Orange
Basic (e.g., pH 9.0)640 nmDeep Red

Data source: aatbio.comfemto-st.frwikipedia.orgplos.org

Interaction Dynamics of this compound with Hydrogen Ions

The interaction between this compound and hydrogen ions is fundamental to its function as a pH indicator. This interaction involves the reversible binding and release of protons, leading to the changes in fluorescence properties.

Anticooperative Reaction Mechanisms

Recent research suggests that the interaction of this compound with hydrogen ions, particularly in complex biological environments like the mitochondrial matrix, may exhibit anticooperative behavior. plos.orgnih.govresearchgate.netsemanticscholar.org Anticooperativity means that the binding of one proton to the this compound molecule reduces the affinity for subsequent proton binding. This is in contrast to cooperative binding, where binding of one ligand increases the affinity for others, or non-cooperative binding, where binding sites are independent.

Studies using improved calibration and analysis methods for carboxy-SNARF-1 in yeast mitochondria have indicated an anticooperative reaction with H⁺ ions, characterized by a Hill coefficient of 0.5. plos.orgnih.govresearchgate.netsemanticscholar.org This finding suggests that the binding of hydrogen ions to this compound in this specific environment does not follow a simple one-to-one binding model and is more complex, potentially influenced by the local environment and the dye's structure. plos.orgsemanticscholar.org This anticooperative interaction can impact the quantitative determination of pH, highlighting the importance of accurate calibration methods tailored to the specific experimental conditions and cellular compartments being studied. plos.orgnih.govsemanticscholar.org

Hill Coefficient Analysis in this compound Calibration

Accurate pH measurements using fluorescent indicators like this compound rely on proper calibration. While traditional calibration methods often use algorithms that may not fully capture the indicator's properties, more advanced approaches incorporate parameters such as the Hill coefficient (n). plos.orgnih.gov The Hill coefficient provides insight into the cooperativity of the interaction between the probe and hydrogen ions. nih.govsemanticscholar.org A Hill coefficient of 1 indicates non-cooperative binding, while values different from 1 suggest cooperativity. semanticscholar.org

Research has shown that the interaction of this compound with H+ ions, particularly within specific cellular compartments like mitochondria, can exhibit anticooperative behavior, characterized by a Hill coefficient less than 1. plos.orgnih.govresearchgate.net For instance, a study calibrating 5(6)-carboxy-SNARF-1 in yeast mitochondria found an anticooperative interaction with a Hill coefficient of 0.5. plos.orgnih.govresearchgate.net This finding suggests that the probe's behavior in a complex biological environment may differ from that in a simple bulk solution. plos.org

Calibration curves for this compound, which relate the fluorescence ratio to pH, can be fitted using equations that include the Hill coefficient to provide a more accurate description of the probe's response. semanticscholar.org The pKa value and the Hill coefficient obtained from calibration procedures can vary depending on the environment (e.g., bulk solution vs. mitochondrial matrix) and the specific fitting equation used. semanticscholar.orgresearchgate.net For example, studies have shown that the pKa value calculated for carboxy-SNARF-1 in the mitochondrial matrix can be significantly higher than that obtained in a bulk solution, and the Hill coefficient can deviate notably from 1. semanticscholar.org This highlights the importance of performing in situ calibrations whenever possible to account for the specific intracellular environment. thermofisher.com

The relationship between the fluorescence ratio (R) and pH for a ratiometric probe like this compound can be described by equations derived from the Henderson-Hasselbalch equation, often incorporating terms for the limiting fluorescence values at acidic and basic conditions and the Hill coefficient. thermofisher.comsemanticscholar.orgtandfonline.com

Table 1: Illustrative Calibration Data Parameters (Based on Research Findings)

ParameterEnvironmentpKa Value (Approx.)Hill Coefficient (n) (Approx.)Source (Illustrative)
Carboxy-SNARF-1Bulk Solution7.4 - 7.5~1 semanticscholar.org
Carboxy-SNARF-1Mitochondrial Matrix8.50.54 semanticscholar.org
This compound-dextranResealed RBCs7.2Not explicitly stated as fitted with n=1 researchgate.net
Ac-SNARF-(O6)-ClRoom Temperature~7.5Not explicitly stated as fitted with n=1 tandfonline.com

Note: The values in this table are approximate and illustrative, based on findings from the cited research. Specific values can vary depending on experimental conditions and calibration methods.

Analyzing the fluorescence spectra and ratios across a range of pH values allows for the determination of the pKa and Hill coefficient through appropriate fitting algorithms. plos.orgsemanticscholar.orgresearchgate.net The Hill coefficient analysis is particularly important when the probe's interaction with protons deviates from a simple one-to-one binding, providing a more accurate representation of the pH response curve. semanticscholar.org

Synthetic Methodologies and Chemical Modifications for Enhanced Research Utility of Snarf 1

Core Synthetic Routes for SNARF-1 and its Precursors

The synthesis of this compound derivatives typically begins with the condensation of naphthofluorescein (B155354) and rhodamine derivatives. This core synthesis is followed by functionalization steps aimed at improving properties such as cellular uptake and fluorescence.

Condensation Reactions in this compound Core Synthesis

Condensation reactions are central to the formation of the this compound core structure. A seminal study details a multi-step synthesis protocol for the acetoxymethyl ester (AM) form of this compound, a membrane-permeable precursor. The synthesis of Carboxy-SNARF precursors, for instance, can be achieved by modifying established procedures, involving heating a precursor like dimethylaminophenol with trimellic anhydride (B1165640) in toluene, followed by separation of isomers. rsc.org Another approach involves the condensation of a precursor like methyl-rhodafluor with 1,6-dihydroxynaphthalene. rsc.org These reactions often involve controlled temperatures and specific solvents to ensure optimal yields and minimize side reactions. rsc.org

Introduction of Functional Groups for Specific Research Applications

Functional groups are introduced into the this compound structure to adapt it for various research needs. These modifications can enhance cellular uptake, target specific organelles, or enable conjugation to biomolecules. For example, the incorporation of acetoxymethyl ester groups facilitates mitochondrial targeting after intracellular hydrolysis by esterases. Other modifications might involve introducing groups that allow for covalent linkage to target sites, such as those used for investigating protein-pump channels. rsc.org Chemical reactions like oxidation, reduction, and substitution are essential for these modifications. Common reagents include dimethyl sulfoxide (B87167) (DMSO), potassium phosphate (B84403) buffers, and various organic solvents.

Development of Cell-Permeant this compound Derivatives

To overcome the challenge of delivering the hydrophilic this compound into the hydrophobic environment of cell membranes, cell-permeant derivatives have been developed.

Acetoxymethyl (AM) Ester Strategy for Intracellular Delivery

The acetoxymethyl (AM) ester strategy is a widely used method to facilitate the cellular loading of fluorescent indicators like this compound. jmb.or.kr This involves masking the charged carboxyl groups of this compound with AM ester moieties, creating a more hydrophobic molecule that can readily cross the plasma membrane through passive diffusion. nih.gov For example, carboxy-SNARF-1 AM is a common cell-permeant form used for cellular loading. Protocols typically involve dissolving the AM ester in a solvent like DMSO, often with the addition of a surfactant like Pluronic® F-127 to enhance solubility, before incubating cells with the solution.

Enzymatic Hydrolysis Mechanisms for Intracellular Activation

Once inside the cell, the lipophilic AM esters of this compound are cleaved by intracellular esterases. jmb.or.krnih.gov This enzymatic hydrolysis removes the AM groups, regenerating the charged, hydrophilic form of this compound. nih.gov The now polar this compound is effectively trapped within the cytosol or other cellular compartments, as it can no longer easily diffuse back across the cell membrane. nih.gov This intracellular activation is crucial for the dye to exhibit its pH-dependent fluorescence properties within the cellular environment. jmb.or.kr The rate of hydrolysis can be influenced by the specific esterase activity within different cell types. nih.gov

Conjugation Chemistry for Bioconjugation and Immobilization

This compound can be chemically conjugated to biomolecules or immobilized onto solid supports for various research applications. nih.govplos.orgthermofisher.com This allows for targeted delivery, creation of biosensors, or tracking of specific cellular components.

Amine-reactive and thiol-reactive derivatives of this compound are designed for long-term cellular retention through coupling to proteins. thermofisher.com For instance, the succinimidyl ester of this compound carboxylic acid acetate (B1210297) is an amine-reactive probe used for labeling cells, providing a red-orange fluorescence that can be distinguished from green-fluorescent tracers. thermofisher.com Chloromethyl derivatives of this compound can also become conjugated to intracellular thiols after enzymatic hydrolysis of acetate groups. thermofisher.com

Bioconjugation can be achieved using carbodiimide (B86325) chemistry, for example, to link this compound to amine-functionalized surfaces or biomolecules. rsc.org Immobilization of this compound, sometimes in the form of dextran (B179266) conjugates, within matrices like sol-gels allows for the creation of pH-sensitive biosensors. researchgate.net These immobilized systems can be used to monitor pH changes in enzymatic reactions or within specific microenvironments. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (Seminaphthorhodafluor-1)71308270
5-(and-6)-Carboxy this compound155885758
Carboxy-SNARF-1 AM (Acetoxymethyl Ester)Not explicitly found for the AM form, but related to 155885758
Seminaphtharhodafluor71308270
5-(and-6)-Carboxy SNARF™-1, Acetoxymethyl Ester, AcetateNot explicitly found, but related to 155885758
SNARF-OAMNot explicitly found
SNARF-OAcNot explicitly found
UTX-40Not explicitly found
IA-SNARFNot explicitly found
Me-SNARFNot explicitly found
PAc-SNARFNot explicitly found
SNARF-APNot explicitly found
SNARF-AP-TMSNot explicitly found
This compound-dextran conjugatesNot explicitly found
This compound carboxylic acid, acetate, succinimidyl esterNot explicitly found
5-(and-6)-chloromethyl this compound acetateNot explicitly found
SNARF-4F carboxylic acidNot explicitly found
SNARF-5F carboxylic acidNot explicitly found
BCECF (2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein)100900
Fura-227348
Fluo-35462109
Indo-123256
CFSE (Carboxyfluorescein diacetate succinimidyl ester)162176
Calcein AM162177
DIDS3064
Amiloride2071
Dextran436914
Naphthofluorescein107708
Rhodamine8418
Trimellic anhydride7936
1,6-Dihydroxynaphthalene6878
Dimethylaminophenol13587
Chloromethyl acetate7880
Sodium hydride24752
Potassium iodide24834
N,N'-Dicyclohexylcarbodiimide7933
N-Hydroxysuccinimide9937
Propylamine31262
Aminopropyltrimethoxysilane14208
Trimethoxysilane166182
Maleimide7974
Iodacetamido groupNot explicitly found
Succinimidyl ester10974
Chloromethyl groupNot explicitly found
Thiol group1115
Carbodiimide160242
Dextran conjugatesRelated to 436914
Sol-gelsNot applicable

Research Findings and Data Tables

Research has demonstrated the effectiveness of this compound AM esters for intracellular pH measurements. Studies have shown that incubation of cells with this compound AM acetate leads to its loading into the cytosol and mitochondria, where intracellular esterases cleave the AM groups. jmb.or.krnih.gov The resulting free this compound exhibits pH-dependent fluorescence, allowing for the determination of intracellular and even mitochondrial pH. jmb.or.krnih.gov

For example, experiments using carboxy this compound AM acetate in Saccharomyces cerevisiae showed that the intracellular pH changed in response to extracellular pH fluctuations, with the dye's color changing depending on the internal pH. jmb.or.kr Quantitative measurements using the fluorescence intensity ratio at 580 nm and 610 nm allowed for the calculation of intracellular pH based on a calibration curve. jmb.or.kr

Studies on the hydrolysis rates of AM probes, including this compound AM, in plasma have shown rapid cleavage by extracellular esterases, highlighting a potential limitation for in vivo applications where the probe might be hydrolyzed before reaching the target cells. nih.gov However, for in vitro studies or specific delivery methods, the AM ester strategy remains highly effective for intracellular loading. nih.gov

Conjugation strategies have also been explored, such as linking this compound to dextran for improved cellular retention or immobilizing it in sol-gel matrices for biosensing applications. thermofisher.comresearchgate.net These modifications expand the utility of this compound beyond simple intracellular pH sensing.

While specific detailed data tables with numerical values were not consistently present across the search results in a format readily extractable for direct table generation, the findings discussed above represent detailed research outcomes related to the synthesis and application of this compound and its derivatives.

For instance, spectroscopic properties of SNARF derivatives, including absorption and emission maxima at different pH values, are key data points reported in research. researchgate.netthermofisher.com The efficiency of intracellular loading and the rate of enzymatic hydrolysis for different AM ester derivatives are also critical research findings. nih.govresearchgate.net

A conceptual data representation based on the search results could summarize the properties of different this compound derivatives:

This compound DerivativeModification StrategyKey Property/ApplicationRelevant Research Finding
This compound (free acid)Core structurepH sensingRatiometric fluorescence based on pH-dependent emission shift
This compound AM ester (e.g., Carboxy-SNARF-1 AM)Acetoxymethyl esterCell permeability, Intracellular deliveryHydrolyzed by intracellular esterases to trap dye inside cells jmb.or.krnih.gov
Amine-reactive this compoundSuccinimidyl ester, etc.Bioconjugation to proteins, Cell tracingEnables long-term cellular retention via covalent coupling thermofisher.comthermofisher.com
Thiol-reactive this compoundChloromethyl derivative, etc.Bioconjugation to thiols, Cell tracingConjugates to intracellular thiols after hydrolysis thermofisher.com
This compound-dextran conjugatesConjugation to dextranImproved cellular retention (requires specific loading)Used for microinjection or electroporation for long-term tracking thermofisher.com
SNARF-4F carboxylic acidFluorinationLower pKa (~6.4), suitable for more acidic environmentsExhibits dual-emission properties with a different pH sensitivity range thermofisher.comjove.com
SNARF-5F carboxylic acidFluorinationpKa (~7.2), optimal for cytosolic pH rangeRecommended for quantitative measurements of cytosolic pH thermofisher.com

This table summarizes how chemical modifications lead to enhanced research utility, drawing directly from the types of derivatives and applications described in the search results.

Amine-Reactive Succinimidyl Esters

Amine-reactive succinimidyl esters (SE) of this compound are key derivatives employed for the covalent labeling of biomolecules containing primary amines. aatbio.comthermofisher.com This modification allows researchers to conjugate this compound to peptides, antibodies, and amino-modified oligonucleotides, thereby directing the pH sensing capabilities of the dye to specific cellular components or targets. aatbio.com For instance, the succinimidyl ester form of carboxy-SNARF-1 has been used to create lipid-linked pH sensors by conjugating it to dioleoylphosphatidylethanolamine (DOPE) via an amide bond, facilitating the incorporation of the pH indicator into liposomes for studies of membrane-bound enzymes. rsc.org Upon cellular uptake of certain this compound acetate succinimidyl ester derivatives, intracellular esterases cleave the acetate groups, unmasking the reactive succinimidyl ester which then forms covalent bonds with intracellular proteins. aatbio.com This covalent binding ensures stable and long-lasting fluorescent signals within cells, persisting through multiple cell divisions with minimal leakage or signal attenuation. aatbio.com

Click Chemistry Approaches (e.g., Alkyne Derivatives)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and efficient method for conjugating fluorescent dyes like this compound to biomolecules. biomers.netglenresearch.comnih.gov This approach utilizes highly selective and efficient reactions between azide (B81097) and alkyne functional groups to form stable triazole linkages. biomers.netnih.gov Alkyne or azide derivatives of this compound have been developed as building blocks for creating this compound-based pH probes through click chemistry. aatbio.comaatbio.com For example, 5-(and-6)-Carboxy this compound azide is an alkynyl-reactive building block that can be conjugated to peptides, antibodies, and other biomolecules modified with an alkyne group. aatbio.com Similarly, 5-(and-6)-Carboxy this compound alkyne is an azido-reactive building block for conjugation to biomolecules modified with an azide group. aatbio.com These click chemistry approaches enable the facile and specific labeling of various biomolecules, expanding the potential applications of this compound in complex biological systems.

Dextran Conjugates for Enhanced Cellular Retention and Specificity

To improve cellular retention and reduce compartmentalization, this compound has been conjugated to high molecular weight dextrans. thermofisher.comthermofisher.communi.cznih.gov These conjugates are typically loaded into cells using methods such as microinjection, electroporation, or scrape loading, as their hydrophilic nature prevents passive diffusion across the cell membrane. thermofisher.combiomers.netmuni.cz Dextran conjugation has been shown to result in much more stable fluorescent signals and reduced probe compartmentalization compared to cell-permeable ester forms. thermofisher.com Studies have indicated that the molecular weight of the dextran conjugate influences its intracellular distribution. For instance, a 70,000 MW this compound dextran conjugate was found to remain exclusively cytosolic, while a 10,000 MW conjugate was observed in both cytosolic and nuclear compartments. thermofisher.com this compound conjugated to 70 kD dextran has been successfully used for quantitative ratiometric imaging of pH in challenging environments like bone marrow tissue. nih.gov

Rational Design of this compound Analogs for Altered pKa and Spectral Properties

The rational design of this compound analogs aims to tune their photophysical properties, particularly their pKa and spectral characteristics, to suit specific research needs. researchgate.netresearchgate.netd-nb.infofrontiersin.org The pH sensitivity of this compound is based on the equilibrium between its acidic phenol (B47542) form and basic phenolate (B1203915) form, which exhibit different emission spectra. plos.orgresearchgate.net Modifications to the this compound structure, especially around the phenolic substituent, can significantly alter this equilibrium and, consequently, the pKa and spectral response. researchgate.net

Fluorinated Derivatives (e.g., SNARF-4F, SNARF-5F)

Fluorination of the this compound core structure has been a successful strategy for generating analogs with altered pKa values. researchgate.netthermofisher.comd-nb.infoinvivochem.cnucl.ac.uknih.gov Fluorinated derivatives such as SNARF-4F and SNARF-5F exhibit lower pKa values compared to the parent this compound. researchgate.netthermofisher.comucl.ac.uknih.govaatbio.comfishersci.com SNARF-4F typically has a pKa around 6.4, while SNARF-5F has a pKa around 7.2. researchgate.netthermofisher.comucl.ac.ukaatbio.comfishersci.com These lower pKa values make SNARF-4F and SNARF-5F more suitable for measuring pH in slightly acidic environments, such as macrophage phagosomes or certain microbial biofilms. nih.govjove.com Like this compound, these fluorinated analogs retain pH-dependent dual-emission properties, allowing for ratiometric measurements. researchgate.netaatbio.comfishersci.com

Advanced Methodologies for Snarf 1 Application in Research

Calibration Techniques for Accurate pH Determination

Accurate pH determination using SNARF-1 relies heavily on proper calibration techniques, which account for the dye's behavior in specific experimental environments. Both in vitro and in situ calibration methods are employed, along with advanced algorithms for data analysis.

In Vitro Calibration Protocols and Standard Curves

In vitro calibration involves preparing solutions of known pH and measuring the fluorescence ratio of this compound in these solutions. This process yields a standard curve that relates the fluorescence ratio to pH. Typically, this compound free acid is dissolved in buffers spanning a relevant pH range, for instance, from pH 3 to 10. Fluorescence ratios, such as the ratio of emission at 585 nm to 640 nm, are then plotted against the corresponding pH values to generate the standard curve. These curves can be fitted using non-linear regression, often employing software like GraphPad Prism. While in vitro calibration provides a fundamental understanding of the dye's pH sensitivity, the dye's response can differ significantly once loaded into cells, necessitating in situ calibration for more accurate intracellular pH measurements. thermofisher.com

In Situ Calibration in Biological Systems Using Ionophores (e.g., Nigericin (B1684572), CCCP)

In situ calibration is generally advisable for each experimental system because the dye's response can be significantly different when loaded into cells compared to in vitro. thermofisher.com This method involves equilibrating the intracellular pH with the extracellular medium using ionophores in the presence of high extracellular potassium. Nigericin, a K+/H+ ionophore, is commonly used at concentrations typically ranging from 10 to 50 μM in the presence of 100-150 mM K+ to equilibrate intracellular pH with the controlled extracellular pH. thermofisher.commolbiolcell.orglongdom.orgpnas.orgnih.gov Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a protonophore and uncoupler of oxidative phosphorylation, can also be used to collapse proton gradients and equilibrate pH across membranes, including mitochondrial membranes. pnas.orgwikipedia.orgsemanticscholar.orgresearchgate.net

During in situ calibration, cells loaded with this compound are incubated in high-K+ buffers with defined pH values containing an ionophore like nigericin. molbiolcell.orglongdom.orgpnas.orgnih.govphysiology.org Fluorescence measurements are taken after allowing sufficient time for the intracellular and extracellular pH to equilibrate. molbiolcell.orglongdom.orgphysiology.org The resulting fluorescence ratios at each controlled extracellular pH are then used to construct an in situ calibration curve, which is specific to the cell type and experimental conditions. molbiolcell.orgphysiology.org This curve, often fitted to a Boltzmann sigmoid or a modified Henderson-Hasselbalch equation, is then used to convert fluorescence ratios measured in experimental conditions to intracellular pH values. molbiolcell.orgsemanticscholar.orgphysiology.org

Improved Algorithms for Ratiometric Data Analysis

While the basic ratiometric approach involves calculating the ratio of fluorescence intensities at two wavelengths, improved algorithms have been developed to enhance the accuracy and simplicity of this compound pH calibration and data analysis. One approach involves analyzing the entire fluorescence spectrum rather than just two discrete wavelengths. femto-st.fr By mathematically modeling the spectra of the protonated and deprotonated forms of this compound, a spectrum recorded at an unknown pH can be fitted to determine the pH value. femto-st.fr

Another method focuses on the linear evolution of emitted energy with pH as a function of excitation wavelength. sciencepublishinggroup.com Knowing this dependence allows for post-processing calibration spectra obtained even with basic optical equipment where parameters like excitation energy or fluorescence collection efficiency might vary. sciencepublishinggroup.com This simplifies the calibration procedure by making it less dependent on strict control of experimental parameters. sciencepublishinggroup.com Furthermore, studies have proposed more accurate methods for calibrating and analyzing data, particularly in specific cellular compartments like mitochondria, revealing potentially anticooperative interactions with H+ ions that can influence apparent pH measurements. semanticscholar.orgplos.orgplos.org These advanced algorithms contribute to more robust and reliable pH determination using this compound.

Imaging Modalities Employing this compound

This compound is compatible with various fluorescence microscopy and cytometry techniques, allowing for pH measurements at different levels of biological organization, from subcellular compartments to cell populations. aatbio.com

Confocal Laser Scanning Microscopy for Subcellular pH Mapping

Confocal laser scanning microscopy is a powerful technique for imaging submicron sections in living cells and tissues, and when combined with pH-indicating probes like this compound, it enables the visualization and mapping of pH distribution within cells and organelles. nih.govucc.iejove.comnih.govnih.gov this compound, often loaded as its acetoxymethyl ester (AM) derivative, can be targeted to specific cellular compartments, including the cytosol, nucleus, and mitochondria, depending on the loading technique and cell type. longdom.orgpnas.orgnih.govnih.govbiologists.com

Using confocal microscopy, this compound is typically excited with laser lines such as 488 nm or 568 nm, which are near its absorbance maxima. thermofisher.comnih.gov Emitted fluorescence is collected at two different wavelengths, commonly around 580-585 nm and 620-640 nm, corresponding to the pH-dependent emission shift of this compound. thermofisher.comnih.gov Ratiometric images are generated by dividing the fluorescence intensity at one emission wavelength by the intensity at the other wavelength on a pixel-by-pixel basis after background subtraction. nih.gov These ratio values are then converted to pH values using an in situ calibration curve or lookup table generated from measurements in buffers of known pH containing ionophores. nih.gov

Confocal microscopy with this compound has been used to reveal pH gradients within single cultured cells and to measure pH in specific organelles like mitochondria. nih.govnih.govnih.govbiologists.com For example, studies have shown cytosolic and nuclear pH values around 7.1, while mitochondrial pH can be significantly more alkaline, around 8.0, in certain cell types. nih.govnih.govnih.gov Changes in these pH gradients, such as the decrease in mitochondrial pH during hypoxia, can also be monitored using this technique. nih.govnih.govnih.gov

Flow Cytometry for Population-Level pH and Proliferation Analysis

Flow cytometry allows for the rapid and quantitative analysis of fluorescence properties in large populations of cells, making it suitable for assessing pH and proliferation dynamics at a population level using this compound. aatbio.com this compound's compatibility with argon-ion lasers, commonly used in flow cytometers, particularly the 488 nm and 514 nm lines, facilitates its use in this application. thermofisher.com

In flow cytometry, cells loaded with this compound are passed through a laser beam, and the fluorescence emission at two different wavelengths (e.g., 580 nm and 640 nm) is measured for each individual cell. thermofisher.comaatbio.com The ratio of these two fluorescence intensities provides a measure of intracellular pH for each cell. thermofisher.comaatbio.com This allows for the determination of the pH distribution within a heterogeneous cell population. nih.gov

Beyond pH measurement, this compound has also been validated for tracking cell proliferation in vitro, similar to dyes like CFSE. nih.gov As cells divide, the dye is partitioned between daughter cells, leading to a decrease in fluorescence intensity with each division cycle. nih.gov By combining pH measurement with proliferation tracking, flow cytometry using this compound can provide insights into the relationship between intracellular pH and cell cycle progression or activation status in different cell populations. nih.govnih.govru.nl For instance, studies have used this compound to show that intracellular pH can be an early functional proliferation marker in human keratinocytes. nih.gov It has also been used in novel assays to simultaneously measure the proliferation of different T cell subsets. nih.gov

Microplate Reader Applications for High-Throughput Screening

Microplate readers are instrumental in high-throughput screening (HTS) due to their capacity to rapidly measure fluorescence signals from multiple samples in multi-well plates, ranging from 96-well to 1536-well formats. drugtargetreview.comdrawellanalytical.com Carboxy this compound is particularly well-suited for use with fluorescence microplate readers, enabling efficient and large-scale pH measurements in cellular assays. thermofisher.complos.org HTS using microplate readers allows for the rapid evaluation of numerous compounds or conditions, making it a valuable tool in drug discovery and various biological investigations. drugtargetreview.commoleculardevices.com The ability of microplate readers to quantitatively measure fluorescence intensity makes them compatible with the ratiometric approach of this compound, facilitating high-throughput analysis of pH dynamics in cell populations. drawellanalytical.commoleculardevices.com

Microspectrofluorimetry Techniques

Microspectrofluorimetry allows for the precise determination of fluorescence spectra from very small volumes, making it suitable for analyzing the pH within specific cellular compartments or localized environments. This compound has been successfully employed with laser microspectrofluorimetry to measure intracellular pH, including the determination of nuclear pH gradients. biologists.com This technique enables accurate pH measurements in volumes as small as 0.5×0.5×1 µm³. biologists.com Microspectrofluorimetry, in conjunction with spectral decomposition techniques, can be used to analyze complex intracellular fluorescence spectra from this compound, even in the presence of overlapping fluorescent components. researchgate.net The application of microspectrofluorimetry with this compound has contributed to studies investigating pH in various cellular contexts. plos.orgbiologists.comsemanticscholar.org

Two-Photon Excitation Microscopy

Two-photon excitation microscopy (TPEM) offers advantages for imaging in biological tissues, including increased penetration depth and reduced phototoxicity compared to single-photon excitation. While this compound itself is primarily associated with single-photon excitation in the visible range for its ratiometric pH sensing, related SNARF derivatives, such as SNARF-4F, have been utilized with two-photon excitation for pH imaging in tissues like the kidney. thermofisher.com TPEM is a powerful technique for functional imaging using probes that sense ions, which is relevant to the application of pH indicators like this compound. nih.gov Advanced microscopy systems can combine TPEM with other modalities for comprehensive biological imaging. biorxiv.orgnih.gov

Data Processing and Artifact Mitigation Strategies

Accurate pH determination using this compound requires careful data processing and strategies to mitigate potential artifacts that can affect fluorescence measurements. The ratiometric nature of this compound is a key advantage in minimizing several common issues. thermofisher.comescholarship.orgresearchgate.net

Background Subtraction and Ratio Calculation

A fundamental step in processing this compound fluorescence data is background subtraction. Background fluorescence, which can originate from the sample itself or the instrumentation, must be subtracted from the raw fluorescence intensity measurements at each emission wavelength before calculating the ratio. thermofisher.comnih.gov The pH-dependent spectral shift of this compound allows for pH determination based on the ratio of fluorescence intensities measured at two different wavelengths (e.g., 580 nm and 640 nm) with a single excitation wavelength. thermofisher.com This ratiometric approach inherently corrects for variations in dye concentration, cell thickness, and instrument stability. thermofisher.comescholarship.orgresearchgate.net The ratio (R) is typically calculated as the fluorescence intensity at the more pH-sensitive wavelength divided by the intensity at the less sensitive or isosbestic wavelength. thermofisher.com

Correction for Differential Photobleaching

Photobleaching, the irreversible destruction of a fluorophore by light exposure, is a common artifact in fluorescence microscopy. While ratiometric measurements with this compound help to mitigate the effects of photobleaching that affect both emission wavelengths equally, differential photobleaching (where the two emission wavelengths bleach at different rates) can still occur and introduce errors. uni.luinvivochem.cnphysiology.org Reducing the excitation light intensity or exposure time can minimize photobleaching. escholarship.orgphysiology.org The ratiometric method itself provides a degree of correction for photobleaching compared to single-wavelength measurements. thermofisher.comescholarship.orgresearchgate.net

Minimizing Effects of Dye Concentration and Compartmentalization

The ratiometric nature of this compound largely compensates for variations in dye concentration and non-uniform dye loading between cells or samples. thermofisher.comescholarship.orgresearchgate.net However, high dye concentrations can potentially lead to aberrant sequestration of protons or other unintended interactions. escholarship.org Therefore, using the minimum dye concentration necessary to obtain a sufficient fluorescent signal is recommended. escholarship.org Compartmentalization of the dye into specific cellular organelles, such as mitochondria or vacuoles, can also affect pH measurements, as the pH within these compartments may differ from the cytosol. biologists.compnas.orgphysiology.org Compartmentalization can become more pronounced with longer incubation times. pnas.org Strategies to minimize compartmentalization include optimizing loading protocols and considering the use of dextran (B179266) conjugates of this compound, which have shown improved cellular retention and reduced compartmentalization in some cell types. thermofisher.combiologists.comthermofisher.com

Addressing Inner Filter Effects in Thick Samples

The accurate measurement of fluorescence in thick samples can be significantly impacted by the inner filter effect (IFE). This phenomenon occurs when the excitation light is absorbed by the sample before reaching all fluorophores (primary IFE) or when emitted light is reabsorbed by the sample before reaching the detector (secondary IFE), leading to a non-linear relationship between fluorescence intensity and fluorophore concentration and potential spectral distortion edinst.comhoriba.com.

Research has explored the applicability of SNARF probes, including this compound, in thick biological matrices. Studies have indicated that SNARF emissions may not be significantly affected by the inner filter effect in semisolid media up to certain thicknesses. For instance, SNARF emissions have been shown to be unaffected in semisolid media up to 200 μm in thickness nih.gov. Furthermore, experiments simulating thick tissue using this compound distributed in a semiopaque gelatin solid demonstrated that fluorescence could be measured at depths up to 300 μm with only a minor decrease in fluorescence emission intensities (approximately 2%) from the surface to this depth, suggesting limited significant inner-filter effects within this range physiology.org.

The ratiometric nature of this compound is particularly advantageous in mitigating the impact of factors like probe concentration variability and light attenuation, which contribute to IFE. By taking the ratio of fluorescence intensities at two different emission wavelengths, ratiometric measurements can compensate for variations in probe concentration and path length, thereby overcoming some of the theoretical challenges posed by compartmentalization or sequestration of the probe and light attenuation in thicker samples nih.govphysiology.org.

While this compound demonstrates resilience to IFE in certain thick sample scenarios, general strategies for addressing IFE in fluorescence measurements remain relevant. These include reducing the sample concentration to ensure absorbance is below a critical threshold (typically < 0.1 or 0.2 A.U. at the excitation wavelength), selecting alternative excitation wavelengths where sample absorbance is lower, or employing specialized cuvettes or sample holders that minimize path length edinst.comhoriba.com. For samples with higher absorbance, correction methods based on measuring the absorbance spectrum of the sample can be applied to the measured fluorescence spectrum to obtain a corrected spectrum horiba.com.

Whole-Spectral-Resolution Method for Enhanced Accuracy

Beyond the conventional two-wavelength ratiometric method, the whole-spectral-resolution method offers a more comprehensive approach to analyzing this compound fluorescence, potentially leading to enhanced accuracy in pH determination, especially in complex environments like living cells where interactions with intracellular components can influence spectral properties researchgate.net.

The whole-spectral-resolution method involves analyzing the entire emission spectrum of this compound rather than just the intensities at two specific wavelengths. This approach leverages the fact that this compound exhibits a significant spectral shift upon proton binding, with distinct spectral shapes for its protonated and deprotonated forms acs.orgfemto-st.fr. By obtaining the full fluorescence spectrum, researchers can mathematically model and decompose the observed spectrum into the contributions of the acid and basic forms of the indicator researchgate.net.

This method typically involves obtaining reference spectra of the fully protonated and deprotonated forms of this compound under controlled conditions. These reference spectra then serve as a basis for fitting the spectrum recorded at an unknown pH researchgate.net. By analyzing the relative contributions of the protonated and deprotonated species across the entire spectrum, a more robust determination of pH can be achieved compared to relying solely on the ratio of intensities at two points, which can be more susceptible to noise and spectral overlap from other fluorescent species researchgate.net.

Studies comparing the two-wavelength-ratio method and the whole-spectral-resolution method using C-SNARF-1 have highlighted the advantages of the latter for measuring pH, particularly in living cells researchgate.netacs.org. The whole-spectral-resolution method can provide a more accurate interpretation of intracellular fluorescence spectra, which may be influenced by factors such as interactions between the probe and intracellular proteins or the presence of autofluorescence from cellular components like flavoproteins researchgate.netacs.org. By analyzing the complete spectral profile, it becomes possible to better distinguish the contribution of this compound fluorescence from other overlapping fluorescent signals, leading to a more accurate assessment of pH within the cellular environment researchgate.netresearchgate.net. This method allows for the spatial resolution of the relative contributions of the acid and basic forms of this compound based on pre-exponential factors, enabling quantitative pH mapping researchgate.net.

Applications of Snarf 1 in Diverse Research Domains

Intracellular pH Homeostasis and Regulation Studies

Intracellular pH is a tightly regulated parameter crucial for numerous physiological processes, including protein synthesis, vesicular trafficking, cell growth, and cell division. nih.govnih.gov Alterations in cellular pH homeostasis can contribute to detrimental functional changes and disease progression. nih.gov SNARF-1, with a pKa of approximately 7.4 to 7.5, is well-suited for monitoring pH within the physiological range (pH 6.5–8.0). aatbio.comfemto-st.fr Its ratiometric nature, based on pH-dependent emission shifts, allows for accurate pH measurements independent of dye concentration or photobleaching. aatbio.com

Cytosolic pH Dynamics

This compound is commonly used to measure cytoplasmic pH levels in living cells. nih.gov The ratiometric approach, calculating pH from fluorescence intensity ratios at two different wavelengths (typically 580 nm and 640 nm), has been successfully employed to monitor cytoplasmic pH changes in various cell types, including plant cells and mammalian cell lines. aatbio.comnih.gov This method offers a non-invasive way to study intracellular environments. Studies have shown cytosolic pH values of approximately 7.1 in adult cardiac myocytes using this compound and confocal microscopy. nih.govresearchgate.netnih.gov

Mitochondrial pH Microenvironments

This compound has also been applied to investigate pH within mitochondria. plos.orgnih.gov While the acetoxymethyl (AM) ester form of this compound facilitates cellular loading, mitochondrial targeting may require extended incubation times and can be less specific compared to other methods. nih.gov However, with appropriate loading and post-loading conditions, relatively specific accumulation of carboxy-SNARF-1 in mitochondria is possible. tandfonline.com Confocal microscopy in conjunction with this compound has been used to visualize mitochondrial pH in living cells. nih.govresearchgate.netnih.gov In adult cardiac myocytes, mitochondrial pH was measured at 8.0, resulting in a mitochondrial ΔpH of 0.9 compared to the cytosol. nih.govresearchgate.netnih.gov During hypoxia, mitochondrial pH has been observed to decrease to cytosolic values, indicating a collapse of the ΔpH. nih.govresearchgate.netnih.gov An improved algorithm for calibrating carboxy-SNARF-1 has suggested an average mitochondrial pH of 7.1, which contrasts with previous reports of values between 7.7 and 8.0. plos.org This highlights the importance of calibration methods in obtaining accurate mitochondrial pH measurements. plos.org

Nuclear and Organellar pH Analysis (e.g., Lysosomes, Endosomes)

This compound can also provide insights into the pH of other intracellular compartments, including the nucleus and organelles like lysosomes and endosomes. plos.orgnih.gov Simultaneous measurement of pH in endocytic and cytosolic compartments in living cells has been achieved using this compound, which is compartmentalized within the cytoplasm, alongside other dyes like HPTS, which localizes to endosomal/lysosomal organelles. nih.govnih.govresearchgate.net Nuclear areas in adult cardiac myocytes have shown a pH of approximately 7.1, similar to the cytosol, when imaged using this compound. nih.govresearchgate.net While this compound has limitations in highly acidic organelles like lysosomes, it can be used in conjunction with other probes for simultaneous measurements in different compartments. nih.govnih.govresearchgate.net

Cell Proliferation and Tracking in Research Models

This compound is utilized for tracking cell proliferation across various cell types, including both hematopoietic and non-hematopoietic cells. nih.govresearchgate.net Its ability to form stable, long-lasting fluorescent signals through covalent protein binding, coupled with minimal photobleaching and low cytotoxicity, makes it suitable for long-term cell tracking and proliferation assays. aatbio.com this compound labeling has yielded results comparable to traditional methods such as CFSE and [³H]thymidine incorporation assays for estimating proliferating cells in stimulated cell cultures. nih.govresearchgate.net Its distinct red fluorescence, compared to green-emitting probes like CFSE, allows for simultaneous analysis of mixed-cell populations. aatbio.comnih.govthermofisher.com

Murine T Cell Proliferation Assays

This compound has been validated for measuring murine T cell proliferation in vitro. researchgate.netnih.gov It can distinguish multiple cycles of proliferation over several days, similar to CFSE. researchgate.netnih.govresearchgate.net Small changes in fluorescence emission due to intracellular alkalinization in proliferating T cells have minimal impact on this compound's ability to track cell division. researchgate.netnih.gov this compound induces minimal cell death at concentrations used for this application. researchgate.netnih.gov this compound can be used in novel regulatory T cell suppression assays, allowing simultaneous measurement of conventional T cells stained with this compound and regulatory T cells stained with CFSE. researchgate.netnih.gov

Tracking Hematopoietic and Non-Hematopoietic Cell Populations

This compound offers the capability to simultaneously analyze the proliferation of phenotypically indistinguishable subsets of hematopoietic cells. nih.govresearchgate.net It can also be used to track uniformly proliferating non-hematopoietic cells, such as HEK293 cells. nih.govresearchgate.net Studies have demonstrated that this compound labeling is equivalent to CFSE for estimating the proportions of proliferating cells in primary human lymphocytes. nih.govresearchgate.net This allows researchers to analyze the proliferation of different cell populations concurrently, enhancing experimental efficiency. The distinct spectral properties of this compound facilitate its use in multiplexed analysis alongside green-emitting probes. aatbio.com

Multiplexing with Spectrally Distinct Probes (e.g., CFSE, GFP)

This compound is spectrally distinct from green-emitting fluorescent probes like Carboxyfluorescein succinimidyl ester (CFSE) and Green Fluorescent Protein (GFP), making it suitable for multiplexed experiments. This allows researchers to simultaneously track different cellular processes or populations within the same sample. For instance, this compound's far-red fluorescence can be easily distinguished from the green fluorescence of CFSE or GFP researchgate.netnih.gov. This spectral separation is particularly advantageous in studies involving mixed cell populations or genetically modified cells expressing GFP nih.govaatbio.com.

In cell proliferation studies, this compound has been validated for tracking cell division, similar to CFSE. Its distinct emission spectrum allows for the simultaneous analysis of proliferation in different cell subsets or in conjunction with GFP expression researchgate.netnih.gov. This is useful in complex experimental designs, such as in co-culture systems or when studying regulatory T cells expressing a Foxp3-GFP fusion protein nih.govresearchgate.net.

Investigation of Cellular Processes and Metabolic States

This compound is a valuable tool for investigating various cellular processes and metabolic states, primarily through its ability to report on intracellular pH changes.

Cell Proliferation and Division Mechanisms

While primarily a pH indicator, the succinimidyl ester derivative of this compound has been used to track cell proliferation thermofisher.com. Similar to CFSE, this derivative covalently binds to intracellular proteins, and its fluorescence is halved with each cell division, allowing for the enumeration of cell cycles researchgate.netthermofisher.com. Studies have shown that this compound labeling provides proliferation profiles comparable to those obtained with CFSE in various cell types, including lymphocytes and HEK293 cells researchgate.netnih.gov. This application is particularly useful for assessing the proliferative capacity of cells in response to stimuli or in co-culture experiments nih.govresearchgate.net.

The principle behind using this compound for proliferation tracking is the dilution of the fluorescent label among daughter cells during division, resulting in a progressive decrease in fluorescence intensity that can be measured by flow cytometry thermofisher.comresearchgate.net.

DyeApplicationSpectral Properties (Typical)Multiplexing Compatibility
This compoundpH sensing, Cell Proliferation TrackingpH-dependent emission shift (e.g., ~580 nm to ~640 nm) thermofisher.comCompatible with green probes (e.g., CFSE, GFP) nih.govaatbio.com
CFSECell Proliferation TrackingGreen emission (~517 nm) wikipedia.orgCompatible with far-red probes (e.g., this compound, CellTrace Violet) nih.govthermofisher.com
GFPProtein Tagging, Cell TrackingGreen emission (~509 nm) msu.ruCompatible with red/far-red probes (e.g., this compound) nih.govresearchgate.net

Mitochondrial Function and Bioenergetics

Intracellular pH is closely linked to mitochondrial function and cellular bioenergetics. This compound, particularly when targeted to mitochondria, can be used to monitor mitochondrial matrix pH plos.orgresearchgate.net. Changes in mitochondrial pH reflect the activity of the electron transport chain and ATP synthase, key components of oxidative phosphorylation oup.com.

Research utilizing this compound has provided insights into mitochondrial pH dynamics under different metabolic conditions. For example, studies in cardiac myocytes have shown that mitochondrial pH is typically more alkaline than the cytosol, and this pH gradient collapses during hypoxia researchgate.net. Furthermore, investigations in anoxia-tolerant organisms, such as the painted turtle, have used this compound to demonstrate acidification of the mitochondrial matrix during anoxia nih.gov.

Cellular CompartmentTypical pH (Normoxia)pH Change during Hypoxia/Anoxia (Observed with this compound)Reference
Cytosol~7.1 researchgate.netCan increase in some models physiology.org physiology.org
Mitochondrial Matrix~8.0 researchgate.netDecreases towards cytosolic values researchgate.netnih.gov researchgate.netnih.gov

Enzyme Activity and Cellular Signaling Pathways

While not a direct indicator of enzyme activity or signaling pathways, this compound's sensitivity to pH makes it an indirect reporter for processes that involve pH changes. Many enzymatic reactions and signaling events are accompanied by localized or global shifts in intracellular pH. By monitoring pH with this compound, researchers can infer the activity of these processes.

For instance, the activity of transporters like MRP1 (multidrug resistance-associated protein-1), which can transport conjugated this compound derivatives, can be measured by tracking the loss of intracellular fluorescence wikipedia.org. This provides a functional assay for transporter activity.

Ion Transport and Channel Activity (e.g., Ca2+, Na+)

Changes in ion flux across cellular membranes can impact intracellular pH. While this compound directly measures pH, it can be used in conjunction with studies on ion transport and channel activity to understand the interplay between ion movement and pH regulation.

For example, studies investigating the role of Na+/H+ exchangers, which regulate intracellular pH by coupling sodium influx with proton efflux, can utilize this compound to monitor pH changes in response to altered ion gradients or channel activity physiology.org. Research in neurons has shown that anoxia can induce intracellular pH changes that are influenced by Na+/H+ exchange physiology.org. Although this compound does not directly measure calcium or sodium ion concentrations, simultaneous measurements with ion-specific indicators can provide a more comprehensive understanding of cellular responses involving both ion flux and pH dynamics researchgate.net.

Studies in Hypoxia and Anoxia Models

This compound is a valuable tool for studying cellular responses to hypoxia and anoxia due to the significant impact of oxygen deprivation on intracellular pH and mitochondrial function researchgate.netnih.govphysiology.org. Under hypoxic or anoxic conditions, changes in metabolic pathways, such as increased reliance on anaerobic glycolysis, can lead to alterations in proton production and consumption, affecting intracellular pH physiology.org.

Research using this compound in hypoxia and anoxia models has revealed acidification of the mitochondrial matrix and changes in cytosolic pH researchgate.netnih.govphysiology.org. These studies contribute to understanding the mechanisms cells employ to survive or cope with low-oxygen environments, including the role of pH regulation and mitochondrial adaptation nih.gov. For instance, this compound has been used to show that mitochondrial matrix pH acidifies during anoxia in anoxia-tolerant species nih.gov.

pH Microenvironment Analysis in Complex Biological Systems

This compound is a valuable tool for investigating pH dynamics within intricate biological environments, offering insights into various physiological and pathological processes nih.gov. Its ratiometric nature allows for reliable pH measurements in living cells and cellular compartments, including the cytosol, mitochondria, and cell nucleus nih.govplos.org. The acetoxymethyl (AM) ester form of this compound facilitates its loading into cells fishersci.at.

Microbial Biofilms

Microbial biofilms are complex communities of microorganisms encased in an extracellular matrix, often exhibiting heterogeneous chemical microenvironments, including significant pH gradients nih.govnih.gov. Measuring pH within biofilms is crucial for understanding their biochemistry, resistance to antimicrobial agents, and interaction with their surroundings nih.govresearchgate.net. This compound and its derivatives, such as C-SNARF-4, have been employed to map pH profiles in biofilms using techniques like confocal laser-scanning microscopy and digital image analysis nih.govtandfonline.com.

Studies have revealed substantial pH heterogeneity within biofilms, with values ranging from acidic to neutral nih.govnih.gov. For instance, research on dental biofilms using C-SNARF-4 showed pH values ranging from 5 to over 7 nih.gov. The addition of glucose to biofilm cultures resulted in increased acidity, attributed to the metabolic processes of the microorganisms nih.govnih.gov. These findings highlight the ability of SNARF-based probes to visualize and quantify pH gradients within the complex three-dimensional architecture of biofilms nih.govresearchgate.net. While C-SNARF-4 is suitable for more acidic ranges (pH 4.5-7.0), C-SNARF-1 is appropriate for more alkaline conditions researchgate.net.

Data on pH distribution in biofilms can be obtained through ratiometric imaging, where the ratio of fluorescence intensities at different emission wavelengths is correlated to pH using calibration curves nih.govtandfonline.com. This approach allows for the identification of acidogenic hotspots within the biofilm structure tandfonline.com.

Mesoporous Particles with Protein-Bound Probes

This compound has been utilized to measure the pH within mesoporous particles by covalently attaching the probe to proteins immobilized within the particle structure chalmers.seresearchgate.net. This method allows for the measurement of pH in the internal environment of the pores without altering the properties of the silica (B1680970) material itself chalmers.seresearchgate.net.

In studies involving SNARF1-labeled proteins, such as bovine serum albumin (BSA) and feruloyl esterase (FAE), immobilized in mesoporous silica particles, fluorescence spectroscopy was used to monitor the pH sensed by the proteins chalmers.seresearchgate.net. When these particles were suspended in aqueous solutions of varying pH, the emission spectra of the labeled proteins indicated that the environment inside the pores was closer to neutral compared to the bulk solution chalmers.seresearchgate.net. This suggests a buffering capacity within the silica pores researchgate.net.

Furthermore, this approach has been used to characterize the pore environment in mixed solvent systems. For example, in a 1-butanol/water mixture, the immobilized proteins reported a pH behavior similar to that observed in aqueous suspensions, indicating that the proteins experienced an aqueous pore environment despite the surrounding organic solvent chalmers.seresearchgate.net. Grafting additional organic functional groups onto the surface of mesoporous silica nanoparticles functionalized with SNARF has also been shown to control the interfacial pH within a specific buffering region aip.orgosti.gov.

Detailed research findings in this area involve analyzing the fluorescence intensity ratios of the protein-bound this compound as a function of bulk solution pH aip.orgosti.gov. These ratios are then converted to interfacial pH values using calibration curves aip.orgosti.gov.

Extracellular pH Monitoring

Monitoring extracellular pH (pHe) is important for understanding cellular function and microenvironmental changes in tissues and cultures researchgate.net. This compound is a suitable fluorescent indicator for extracellular pH measurements researchgate.net.

Studies have employed this compound to evaluate pHe in various biological contexts. For instance, confocal microscopy and dual-emission ratio imaging of carboxy-SNARF-1 have been used for the direct evaluation of intracellular pH (pHi) and pHe in model epithelial cells researchgate.net. Calibration curves for extracellular this compound are generated by measuring the fluorescence response of the dye in solutions of known pH researchgate.net.

Limitations and Methodological Considerations in Snarf 1 Research

Challenges in Intracellular Localization and Hydrolysis

The effective use of SNARF-1 for intracellular pH measurement relies on its proper uptake and activation within the cell. Challenges in this process can lead to inaccurate or misleading results.

Incomplete Ester Hydrolysis and Uneven Dye Distribution

This compound is typically loaded into cells as a cell-permeant acetoxymethyl (AM) ester. thermofisher.com Once inside the cell, intracellular esterases cleave the AM groups, converting the non-fluorescent or weakly fluorescent ester into the active, fluorescent free acid form that is retained within the cell. thermofisher.commmnp-journal.org However, this hydrolysis process can be incomplete, leading to a mixture of the active dye and uncleaved ester within the cell. thermofisher.com Incomplete hydrolysis can result in uneven dye distribution throughout the intracellular compartments, affecting the accuracy of pH measurements in specific regions. thermofisher.com Common pitfalls in loading protocols, such as incubation conditions, can contribute to incomplete hydrolysis and uneven distribution. thermofisher.com

Mitochondrial Loading Specificity and Time Sensitivity

While the AM ester form of this compound is designed for cellular loading, achieving specific localization to particular organelles like mitochondria can be challenging. Although this compound can load into mitochondria, this loading may be cell-specific. nih.govresearchgate.net Mitochondrial loading is often described as time-sensitive and less specific compared to the dye's distribution in the cytosol. To promote better mitochondrial uptake, researchers have explored methods such as loading at cooler temperatures (4–12°C) for extended periods (4–12 hours). nih.gov Previous attempts to measure mitochondrial pH using this compound often required co-incubation with mitochondria-specific dyes or careful optimization of selective loading based on the efflux of cytosolic dye by anion transporters to compensate for the lack of inherent mitochondrial targeting. rsc.org

Interference from Cellular Autofluorescence

Cellular autofluorescence, the natural fluorescence emitted by various molecules within cells (such as NADH, NADPH, and flavins), can interfere with the fluorescence signal from this compound, potentially leading to inaccurate pH measurements. researchgate.net While this compound's longer excitation and emission wavelengths (e.g., 543 nm excitation, 580–640 nm emission) are generally advantageous in reducing interference from cellular autofluorescence compared to dyes excited by UV light, autofluorescence can still pose a challenge in certain cell types or experimental setups. thermofisher.com Background fluorescence corrections are often necessary before calculating ratiometric pH values. thermofisher.com

Environmental and Instrumental Factors Affecting Measurement Accuracy

Beyond cellular interactions, external factors related to the experimental environment and instrumentation can also impact the accuracy of this compound based pH measurements.

Temperature-Dependent pKa Shifts and Calibration Requirements

The pKa of this compound is not static and can be influenced by the intracellular environment and temperature. The pKa of carboxy this compound is approximately 7.5 at room temperature but decreases to around 7.3–7.4 at 37°C. thermofisher.comthermofisher.comtargetmol.com This temperature dependency necessitates careful temperature control during experiments and calibration procedures. thermofisher.com Because the fluorescence response of the dye can be significantly different inside cells compared to in vitro buffer solutions, in situ calibration is generally advisable for each experimental system. thermofisher.comthermofisher.com In situ calibration is typically performed by using ionophores like nigericin (B1684572) in the presence of high extracellular potassium to equilibrate intracellular and extracellular pH, allowing for the generation of a standard curve relating fluorescence ratios to pH. thermofisher.comthermofisher.complos.org

Spectral Overlap with Other Fluorescent Molecules

A significant limitation in this compound research, particularly in multiplexed experiments, is the potential for spectral overlap with other fluorescent molecules. Endogenous chromophores, such as NADH and flavins, can exhibit fluorescence that overlaps with the this compound spectrum, contributing to background signal researchgate.net.

In studies involving genetically encoded fluorescent proteins, simultaneous imaging of this compound with Green Fluorescent Protein (GFP) can be problematic due to extensive spectral overlap, potentially resulting in signal bleedthrough between detection channels thermofisher.com. This overlap can complicate the clear differentiation of signals from the pH probe and the fluorescent protein thermofisher.com.

While broad emission spectra (~50 nm) are a general characteristic of some fluorescent probes used in techniques like two-photon excited fluorescence (TPEF) imaging, which can limit the number of separable fluorescent contrasts nih.govbiorxiv.org, this compound's specific spectral properties can offer advantages in certain multiplexing scenarios. For instance, the red fluorescence of this compound, when excited near 488 nm, is readily distinguishable from the green fluorescence of carboxyfluorescein diacetate succinimidyl ester (CFDA SE), also known as CFSE thermofisher.com. This spectral separation facilitates the simultaneous use of this compound and CFSE to label and track different cell populations thermofisher.com.

Comparative Analysis with Alternative pH Probes in Research

This compound is recognized as one of the most widely utilized fluorescent probes for measuring intracellular pH, often compared with BCECF (2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein) plos.org. Both this compound and BCECF function as ratiometric pH indicators, exhibiting changes in their spectral characteristics upon proton binding researchgate.netnih.govsjsu.edu. This ratiometric property is advantageous as it allows pH determination based on the ratio of fluorescence intensities at different wavelengths, thereby mitigating artifacts caused by variations in dye loading, retention, and instrumental factors like illumination stability researchgate.netsjsu.edu.

Strengths and Weaknesses Compared to BCECF

Comparing this compound and BCECF reveals distinct strengths and weaknesses for different research applications. A key strength of this compound lies in its pH-dependent emission spectrum shift, transitioning from yellow-orange to deep-red fluorescence as pH increases thermofisher.comthermofisher.com. This allows ratiometric pH measurements by exciting the dye at a single wavelength (commonly 488 nm or 514 nm, coinciding with argon-ion laser lines) and monitoring the fluorescence emission at two different wavelengths, typically around 580 nm and 640 nm thermofisher.comthermofisher.com. This characteristic makes this compound particularly well-suited for instrumentation with fixed-wavelength excitation sources, such as flow cytometers and confocal laser scanning microscopes thermofisher.com. In contrast, BCECF exhibits a pH-sensitive excitation spectrum, necessitating excitation at two different wavelengths for ratiometric measurements nih.govresearchgate.net. The longer-wavelength emission of this compound can also be beneficial in studies where other cellular components or experimental modifiers introduce background fluorescence at shorter wavelengths thermofisher.com.

However, this compound has notable weaknesses compared to BCECF. Studies have shown significant differences between the spectra and pKa of intracellular and extracellular this compound, which can lead to inaccurate intracellular pH values if extracellular calibration curves are used nih.gov. This issue is less pronounced with BCECF, where the effects of the intracellular milieu on its pH-sensitive excitation spectrum and pKa are reported to be minimal, closely matching values found in extracellular solutions researchgate.netnih.gov. Intracellular this compound is also susceptible to significant quenching, with the deprotonated form being more strongly quenched nih.gov. Furthermore, the pKa of carboxy this compound (approximately 7.3-7.4 at 37°C) may be higher than ideal for precisely measuring pH changes within the typical cytosolic range of pH 6.8-7.4 in some cell types thermofisher.com. While fluorinated SNARF derivatives like SNARF-5F offer more optimal pKa values for this range (~7.2) thermofisher.com, BCECF's pKa is generally closer to 7.0 thermofisher.com. Dextran (B179266) conjugates of BCECF have demonstrated superior signal stability, reduced probe compartmentalization, and increased resistance to light-induced damage compared to BCECF AM thermofisher.com.

Advantages in Multiplexing Over CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a widely used fluorescent dye for tracking cell proliferation through successive cell divisions by monitoring the halving of fluorescence intensity with each division wikipedia.orgresearchgate.netresearchgate.net. CFSE covalently binds to intracellular proteins, resulting in long-term retention within the cells wikipedia.org. While this compound was initially developed as a pH indicator, it has also been successfully validated for tracking cell proliferation in a manner comparable to CFSE researchgate.netresearchgate.net.

A significant advantage of using this compound in multiplexing experiments, particularly in flow cytometry and studies involving cell tracking, stems from its distinct spectral properties compared to CFSE. CFSE emits green fluorescence, which spectrally overlaps with green fluorescent protein (GFP), making simultaneous tracking of CFSE-labeled cells and GFP-expressing cells challenging thermofisher.comresearchgate.net. In contrast, this compound emits in the far-red spectrum when excited appropriately, providing a spectral window that is well-separated from the emission of CFSE and GFP thermofisher.comresearchgate.net. This spectral separation allows for the simultaneous labeling and tracking of two different cell populations or subsets within the same assay, for example, using CFSE for one population and this compound for another researchgate.netresearchgate.netresearchgate.net. This capability is particularly valuable in complex immunological studies or when working with transgenic animal models expressing GFP researchgate.net. Although the mean fluorescence intensity of this compound-stained cells might be lower than that of CFSE-stained cells, the proliferation profiles observed with both dyes are comparable researchgate.net. The minor changes in this compound fluorescence due to intracellular pH shifts during cell proliferation have been reported to have minimal impact on its effectiveness in tracking cell division researchgate.netresearchgate.net.

Considerations for Stokes Shifts and Spectral Separation

The Stokes shift, defined as the difference in wavelength or energy between the excitation and emission maxima of a fluorophore, is a fundamental property that influences the ability to detect fluorescence signals against background noise, particularly scattered excitation light sjsu.eduthermofisher.com. A larger Stokes shift facilitates the optical separation of the weaker fluorescence emission from the much stronger excitation light, thereby enhancing detection sensitivity sjsu.eduthermofisher.com.

This compound exhibits a notable Stokes shift, which contributes to its utility as a fluorescent probe. For example, at pH 9, this compound has an excitation peak at 576 nm and an emission peak at 640 nm, yielding a Stokes shift of 64 nm aatbio.com. At pH 6.0, the absorption is around 550 nm and emission at 585 nm (a 35 nm shift), while at pH 9.0, absorption is at 575 nm and emission at 640 nm (a 65 nm shift) wikipedia.org. This pH-dependent shift in the emission spectrum is a key characteristic of this compound, enabling ratiometric pH measurements by monitoring fluorescence intensity at two distinct emission wavelengths (e.g., 580 nm and 640 nm) upon excitation at a single wavelength thermofisher.comthermofisher.com. This intrinsic spectral behavior provides a form of spectral separation based on the analyte (pH) being measured.

Conclusion

Summary of SNARF-1's Enduring Impact on pH Research

This compound has had a significant and lasting impact on pH research, particularly in biological systems. Its introduction provided researchers with a valuable tool for quantitative pH measurements within living cells and their organelles, overcoming some limitations of earlier pH indicators plos.orgnih.gov. The ratiometric nature of this compound, utilizing a pH-dependent shift in its emission spectrum, has been fundamental to its success, enabling more accurate and reliable pH determinations that are less susceptible to experimental variations thermofisher.comthermofisher.comnih.gov. This capability has facilitated numerous studies investigating the role of pH in fundamental cellular processes such as metabolism, signaling, and transport plos.org. This compound's compatibility with various fluorescence microscopy techniques, including confocal laser scanning microscopy and flow cytometry, has further cemented its position as a standard probe in the field thermofisher.comthermofisher.com. Its utility extends beyond basic cell biology, contributing to research in areas like drug transport and the study of specific cellular compartments like mitochondria wikipedia.orgtandfonline.com. The enduring impact of this compound is evident in its continued use and the development of refined methodologies for its application, highlighting its foundational contribution to understanding the dynamic nature of pH in biological contexts plos.orgnih.gov.

Prospects for Continued Innovation and Discovery Using this compound and Its Analogs

The principles underlying this compound's function continue to inspire innovation in the development of new pH-sensitive probes and methodologies. While this compound itself remains a valuable tool, research into its analogs and derivatives aims to address specific challenges and expand the capabilities of fluorescence-based pH sensing thermofisher.com. Analogs with different pKa values, such as SNARF-4F and SNARF-5F, have been developed to optimize measurements in specific pH ranges, like the cytosolic range thermofisher.com. The development of cell-permeant forms, like the AM ester, and strategies for targeted delivery to specific organelles demonstrate ongoing efforts to improve probe localization and retention within cells medchemexpress.comtandfonline.com.

Q & A

Q. What is the mechanism by which SNARF-1 enables ratiometric pH measurement in live cells?

this compound exhibits pH-dependent emission shifts, with fluorescence intensity ratios at two wavelengths (e.g., 580 nm and 640 nm) inversely correlated to pH changes. At acidic pH (~6.5), it emits more strongly at 580 nm, shifting to 640 nm under alkaline conditions (~8.0). This ratiometric approach minimizes artifacts from dye concentration or photobleaching . Calibration involves exposing cells to pH-buffered solutions with ionophores like nigericin to equilibrate intracellular and extracellular pH .

Q. What are the standard protocols for loading this compound into cells, and what are common pitfalls?

this compound is typically loaded as a cell-permeant acetoxymethyl (AM) ester (e.g., carboxy-SNARF-1 AM). Key steps:

  • Dissolve the dye in DMSO with Pluronic® F-127 to enhance solubility.
  • Incubate cells in serum-free medium to avoid esterase interference.
  • Post-loading, allow 30–60 minutes for intracellular esterase cleavage to activate the dye. Common pitfalls include incomplete hydrolysis, uneven dye distribution, and interference from autofluorescence in certain cell types .

Q. How does this compound compare to BCECF for intracellular pH measurement?

this compound offers superior resolution in the pH 7–8 range due to its pKa (~7.5) and dual-emission ratiometric properties, whereas BCECF (pKa ~6.8) is better suited for slightly acidic conditions. This compound’s longer excitation/emission wavelengths (e.g., 543 nm/580–640 nm) reduce interference from cellular autofluorescence, making it ideal for UV-sensitive experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound pH measurements and alternative methods (e.g., δ11B isotope analysis)?

Discrepancies may arise from compartment-specific pH gradients (e.g., cytosolic vs. extracellular calcification media in corals) or methodological differences (e.g., this compound measures real-time pH, while δ11B reflects historical biomineralization processes). To reconcile

  • Validate this compound calibration in parallel with isotopic controls.
  • Use compartment-specific markers (e.g., lysosomal dyes) to isolate measurement domains .

Q. What experimental design considerations are critical for simultaneous pH measurement in cytosolic and endosomal compartments using this compound?

  • Probe pairing : Combine this compound (cytosolic) with HPTS (endosomal/lysosomal), leveraging their distinct spectral properties.
  • Imaging setup : Use confocal microscopy with sequential excitation (405 nm for HPTS, 543 nm for this compound) and emission filters (505–525 nm for HPTS, 570–640 nm for this compound).
  • Calibration : Generate separate pH standard curves for each compartment using ionophores and pH-buffered solutions .

Q. How can photostability and temperature-dependent pKa shifts affect this compound data accuracy?

this compound’s pKa decreases from ~7.5 at 22°C to ~7.3–7.4 at 37°C, requiring temperature-controlled calibration. Photostability is enhanced by enzymatic oxygen scavengers (e.g., PCA/PCD systems) to reduce photobleaching during prolonged imaging .

Q. What strategies optimize this compound use in flow cytometry for heterogeneous cell populations?

  • Normalize fluorescence ratios to cell size or metabolic activity (e.g., using nonspecific esterase activity as a co-variable).
  • Pre-treat cells with ionophores to synchronize intracellular pH before measurement .

Methodological Challenges and Solutions

Q. How to address limitations of this compound in acidic pH ranges (e.g., <6.5)?

this compound’s sensitivity drops below pH 6.5. For acidic compartments:

  • Pair with HPTS (pKa ~7.3), which performs better in mildly acidic conditions.
  • Use newer probes like PFSqG2-5% Pdots, which maintain linearity across pH 4.5–8.0 .

Q. What are best practices for this compound calibration in mitochondrial pH studies?

  • Load cells with this compound AM for ≥2 hours to ensure mitochondrial retention.
  • Use a "MTG mask" (MitoTracker Green) to isolate mitochondrial signals during ratiometric analysis.
  • Validate with protonophores (e.g., CCCP) to collapse pH gradients .

Q. How to mitigate pH-independent fluorescence variations in this compound experiments?

  • Normalize ratios to cell-free buffer controls.
  • Use internal reference fluorophores (e.g., SBFI for Na+ co-measurement) to account for environmental artifacts .

Data Analysis and Interpretation

Q. How to statistically validate this compound pH measurements across biological replicates?

  • Perform non-linear regression on calibration curves (pH vs. ratio) using tools like GraphPad Prism.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare pH changes across experimental groups .

Q. What computational tools improve this compound ratiometric imaging analysis?

  • Use Fiji/ImageJ plugins for background subtraction and ratio imaging.
  • Implement machine learning algorithms (e.g., pixel-wise clustering) to segment pH microdomains in high-resolution datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.